molecular formula C21H23N3OS B3838921 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

Cat. No.: B3838921
M. Wt: 365.5 g/mol
InChI Key: VYNNENWUJNVIOD-UHFFFAOYSA-N
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Description

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-methoxyphenylpiperazine with a suitable alkylating agent to introduce the thiazole moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and certain types of cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By modulating these receptors, the compound can influence pathways related to smooth muscle contraction, neurotransmitter release, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple pathways makes it a versatile compound with broad therapeutic potential .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-25-20-10-6-5-9-19(20)24-13-11-23(12-14-24)15-18-16-26-21(22-18)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNENWUJNVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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